Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid

Description

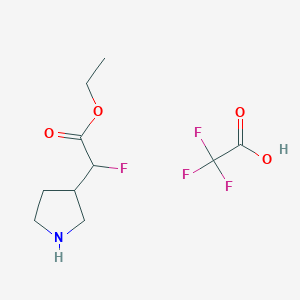

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid (CAS 1955499-73-6) is a fluorinated ester salt composed of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate and trifluoroacetic acid (TFA) as the counterion. Its molecular formula is C₁₀H₁₅F₄NO₄, with a molecular weight of 289.23 g/mol . The compound is structurally characterized by:

- A pyrrolidine ring (a 5-membered nitrogen-containing heterocycle).

- A fluorine atom substituted at the α-position of the acetate moiety.

- A trifluoroacetate counterion, which enhances solubility and stability in organic solvents .

TFA (CAS 76-05-1) is a strong acid (pKa ≈ 0.23) with a boiling point of 72°C and a density of 1.49 kg/L at 20°C. It is widely used as a catalyst in organic synthesis and as a counterion for basic compounds .

Properties

IUPAC Name |

ethyl 2-fluoro-2-pyrrolidin-3-ylacetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.C2HF3O2/c1-2-12-8(11)7(9)6-3-4-10-5-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBQQBTLBOFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCNC1)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid typically involves the reaction of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate with trifluoroacetic acid. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate has shown promise in drug development, particularly in the synthesis of novel pharmaceuticals. Its structural features allow it to act as a building block for various bioactive compounds.

Case Study :

Recent studies have indicated that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting potential applications in oncology .

Material Science

This compound's unique fluorinated structure contributes to its utility in developing advanced materials with specific properties such as increased thermal stability and enhanced mechanical strength.

| Property | Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Reactivity | Moderate |

Analytical Chemistry

In analytical chemistry, ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate can be utilized as a reagent for developing analytical methods such as chromatography and spectroscopy. Its ability to form stable complexes with various analytes makes it ideal for improving detection limits and selectivity.

Research Findings

Several studies have documented the efficacy of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate in various applications:

- Anticancer Activity : Research has demonstrated that compounds derived from ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

- Material Enhancements : Studies indicate that incorporating this compound into polymer matrices improves their mechanical properties and thermal resistance .

- Analytical Applications : The compound has been successfully employed in developing sensitive detection methods for environmental pollutants .

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups in the compound enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Ethyl 2-(Pyrrolidin-3-yl)Acetate Hydrochloride

CAS 726139-60-2 (C₈H₁₆ClNO₂; MW 193.67 g/mol)

- Key Differences :

- Lacks the α-fluorine substituent.

- Uses hydrochloric acid (HCl) as the counterion instead of TFA.

- Lower molecular weight (193.67 vs. 289.23 g/mol).

- HCl counterion provides weaker acidity compared to TFA, influencing solubility and ion-pairing behavior.

Ethyl 2-Fluoro-2-(Oxetan-3-ylidene)Acetate

CID 129977467 (C₇H₉FO₃; MW 160.15 g/mol)

- Key Differences :

- Replaces the pyrrolidine ring with an oxetane (4-membered oxygen-containing ring).

- Contains a ketone group (C=O) instead of a secondary amine.

- Functional Impact :

- The oxetane ring introduces ring strain, enhancing reactivity in ring-opening reactions.

- The fluorine substitution stabilizes the α-carbon, similar to the target compound, but the lack of a basic nitrogen limits salt formation.

Triethyl 2-Fluoro-2-Phosphonoacetate

CAS Not Provided (C₈H₁₆FO₅P; MW 242.18 g/mol)

- Key Differences :

- Incorporates a phosphonate group (PO(OR)₂) instead of a pyrrolidine ring.

- Uses triethyl ester groups.

- Functional Impact: The phosphonate group enhances chelating ability, making it useful in organometallic catalysis. Higher boiling point (75°C at 0.01 mmHg) compared to TFA-based salts .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Counterion/Acid | Boiling Point (°C) |

|---|---|---|---|---|---|

| Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, TFA | C₁₀H₁₅F₄NO₄ | 289.23 | Fluorine, pyrrolidine, ester | TFA | Not reported |

| Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Pyrrolidine, ester | HCl | Not reported |

| Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate | C₇H₉FO₃ | 160.15 | Fluorine, oxetane, ketone | None | Not reported |

| Triethyl 2-fluoro-2-phosphonoacetate | C₈H₁₆FO₅P | 242.18 | Phosphonate, fluorine | None | 75 (at 0.01 mmHg) |

Pharmacological Potential

- Pyrrolidine rings are common in bioactive molecules (e.g., antipsychotics). The fluorine substitution may improve metabolic stability compared to non-fluorinated analogs .

- Oxetane-containing compounds (e.g., CID 129977467) are explored for their metabolic resistance in drug design due to reduced ring strain compared to cyclopropanes .

Biological Activity

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid (CAS No. 1955499-73-6) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate is with a molecular weight of 289.23 g/mol. The presence of a fluorine atom and a pyrrolidine ring contributes to its unique chemical behavior, which may influence its biological activity.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound against various bacterial strains. The compound's efficacy can be measured using minimum inhibitory concentration (MIC) values.

Table 1: Antibacterial Activity

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | <50 | |

| Escherichia coli | <100 | |

| Acinetobacter baumannii | <75 |

The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate effectiveness against Gram-negative strains like Escherichia coli and Acinetobacter baumannii. The dual-targeting mechanism of action has been suggested to involve inhibition of essential bacterial enzymes, contributing to its antibacterial efficacy.

Enzyme Inhibition

In addition to its antibacterial properties, Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate has been evaluated for its ability to inhibit key enzymes involved in bacterial DNA replication.

Table 2: Enzyme Inhibition Profiles

The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as a dual-targeting antibacterial agent. This characteristic is particularly significant in the fight against multidrug-resistant (MDR) bacterial strains.

Case Studies

A study involving the in vivo efficacy of Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate showed promising results in mouse models infected with vancomycin-intermediate Staphylococcus aureus. The compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties, including high solubility and low protein binding in serum, enhancing its therapeutic potential.

Pharmacological Implications

The biological activity of Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate suggests it could serve as a lead compound for developing new antibacterial agents. Its ability to inhibit critical bacterial enzymes while maintaining low toxicity levels positions it as a candidate for further research in antibiotic development.

Q & A

Basic: What are the key synthetic routes for preparing Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate?

Methodological Answer:

The synthesis typically involves fluorination of a pyrrolidine precursor followed by esterification. For example:

Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) on a pre-functionalized pyrrolidin-3-yl substrate.

Esterification : React the fluorinated intermediate with ethyl chloroacetate or via coupling using DCC/DMAP in anhydrous conditions.

Deprotection : Trifluoroacetic acid (TFA) may be used to remove tert-butoxycarbonyl (Boc) protecting groups, as demonstrated in cephem compound synthesis .

Key Data :

- TFA’s role in deprotection: Effective at 0–5°C with rapid stirring to minimize side reactions .

- Purification: Column chromatography (hexane:ethyl acetate, 9:1) is commonly employed .

Basic: How is trifluoroacetic acid (TFA) utilized in organic synthesis involving pyrrolidine derivatives?

Methodological Answer:

TFA serves as:

Acid Catalyst : Facilitates esterification, cyclization, or Claisen condensation (e.g., ethyl trifluoroacetate synthesis via Claisen condensation of ethyl acetate ).

Deprotection Agent : Cleaves Boc, benzyl, or methoxybenzyl groups under mild conditions (0–25°C, 1–3 hours) .

Solvent : Acts as a polar aprotic solvent in reactions requiring strong acidity, such as Friedel-Crafts alkylation .

Key Data :

- TFA properties: BP 72°C, density 1.49 g/cm³, miscible with ethyl acetate and chloroform .

- Safety: Use in fume hoods due to corrosive fumes; neutralize waste with NaHCO₃ .

Advanced: How can racemization be minimized during fluorination of pyrrolidine intermediates?

Methodological Answer:

Racemization arises from acidic/basic conditions or high temperatures. Mitigation strategies include:

Low-Temperature Reactions : Perform fluorination at –20°C to 0°C using mild bases (e.g., K₂CO₃).

Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., Cinchona alkaloids).

In Situ Protection : Employ TFA for temporary protection of amine groups, reducing side reactions .

Case Study :

- In cephem synthesis, TFA-mediated deprotection at 0°C preserved stereochemistry with >90% enantiomeric excess .

Advanced: What analytical techniques are critical for characterizing Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate?

Methodological Answer:

NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environment (δ –180 to –220 ppm for CF₃ groups) .

- ¹H/¹³C NMR : Confirms pyrrolidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ 165–175 ppm).

X-ray Crystallography :

- SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles (e.g., C–F: 1.38–1.42 Å) .

HPLC-MS : Quantifies purity and detects byproducts (e.g., ethyl trifluoroacetate derivatives) .

Advanced: How does TFA influence reaction kinetics in multi-step syntheses?

Methodological Answer:

TFA accelerates reactions via:

Acid-Mediated Activation : Protonates carbonyl groups, enhancing electrophilicity in esterifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.